

# Thermal Properties of DSPE-PEG-OH MW 2000: An In-depth Technical Guide

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Compound of Interest

Compound Name: DSPE-PEG-OH, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000). Understanding these characteristics is crucial for the rational design and development of robust drug delivery systems, particularly liposomal and micellar formulations, where temperature-dependent phase behavior can significantly impact stability, drug release, and in vivo performance.

## **Core Thermal Properties**

The thermal behavior of DSPE-PEG-OH MW 2000 is primarily characterized by a distinct melting transition of the lipid core in its self-assembled micellar state. This transition is from a low-temperature, amorphous solid or "glassy" phase to a high-temperature fluid phase.

## **Quantitative Thermal Data**

The following table summarizes the key quantitative thermal properties of DSPE-PEG-OH MW 2000 micelles as determined by Differential Scanning Calorimetry (DSC).



Thermal Property	Value	Description
Melting Transition Temperature (Tm)	12.8 °C	The temperature at which the lipid core of the micelles transitions from a glassy to a fluid state upon heating. This is observed as an endothermic peak in DSC thermograms.[1] [2][3]
Enthalpy of Transition (ΔΗ)	39 ± 4.2 kJ/mol	The amount of heat absorbed during the melting transition, indicating the energy required to induce the phase change.[1]
Reversible Cooling Transition	11.1 °C	The temperature at which the transition from the fluid to the glassy phase occurs upon cooling.[1]
Activation Energy for Monomer Desorption (Glassy Phase)	156 ± 6.7 kJ/mol	The energy barrier for a single DSPE-PEG-OH MW 2000 molecule to leave a micelle when the core is in the glassy state (below Tm).[1][2][3]
Activation Energy for Monomer Desorption (Fluid Phase)	79 ± 5.0 kJ/mol	The energy barrier for a single DSPE-PEG-OH MW 2000 molecule to leave a micelle when the core is in the fluid state (above Tm).[1][2][3]

It is important to note that while the low-temperature phase is described as "glassy," a specific glass transition temperature (Tg) is not prominently reported in the literature for DSPE-PEG-OH MW 2000 under typical aqueous conditions. The observed endothermic transition at 12.8 °C is referred to as a melting transition of the lipid chains within the micelle core.[1]

## **Experimental Protocols**



The characterization of the thermal properties of DSPE-PEG-OH MW 2000 is primarily achieved through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

## **Differential Scanning Calorimetry (DSC)**

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the melting transition and enthalpy of DSPE-PEG-OH MW 2000 micelles.

#### Methodology:

- Sample Preparation:
  - DSPE-PEG-OH MW 2000 is hydrated in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to form micelles. The concentration is typically in the range of 1-10 mg/mL.
  - A precise volume of the micellar solution is loaded into a hermetically sealed aluminum DSC pan.
  - A reference pan is prepared with the same volume of the corresponding buffer.
- Instrument Setup:
  - The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).
  - The sample and reference pans are placed in the DSC cell.
- Thermal Analysis:
  - $\circ$  The sample is typically cooled to a temperature well below the expected transition (e.g., -10 °C).
  - A heating scan is performed at a controlled rate, commonly 1-10 °C/min, to a temperature above the transition (e.g., 40 °C).



- A cooling scan is then performed at the same rate to observe the reversibility of the transition.
- $\circ$  Data is collected as heat flow versus temperature. The melting temperature (Tm) is determined from the peak of the endothermic transition, and the enthalpy ( $\Delta H$ ) is calculated from the area under the peak.

## **Thermogravimetric Analysis (TGA)**

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of DSPE-PEG-OH MW 2000. While specific TGA data for DSPE-PEG-OH MW 2000 is not readily available in the public domain, a general protocol for lipids is described below.

#### Methodology:

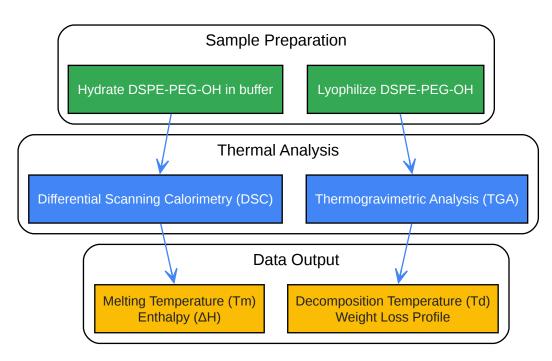
- · Sample Preparation:
  - A small, accurately weighed amount of lyophilized (freeze-dried) DSPE-PEG-OH MW
     2000 powder (typically 1-5 mg) is placed in a TGA pan (e.g., platinum or alumina).
- Instrument Setup:
  - The TGA instrument is tared to zero with an empty pan.
  - The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
- Thermal Analysis:
  - The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
  - The mass of the sample is continuously monitored and recorded as a function of temperature.
  - The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss

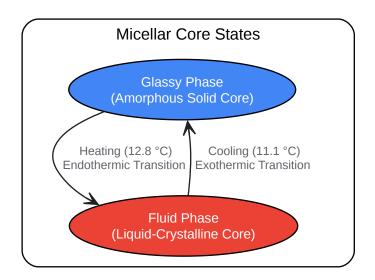


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## **Visualizations**

## **Experimental Workflow for Thermal Analysis**





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### References

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- 2. pubs.acs.org [pubs.acs.org]
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